molecular formula C14H20N2O2 B11864961 Methyl 1-benzyl-1,4-diazepane-2-carboxylate

Methyl 1-benzyl-1,4-diazepane-2-carboxylate

Cat. No.: B11864961
M. Wt: 248.32 g/mol
InChI Key: YWOCVOZEZCECFH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1,4-diazepane-2-carboxylate is a chemical compound with the molecular formula C14H20N2O2. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-1,4-diazepane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-benzylated diamino alcohols under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the diazepane ring .

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

Methyl 1-benzyl-1,4-diazepane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to neurotransmission and signal transduction .

Comparison with Similar Compounds

  • 1-Benzyl-2-methyl-1,4-diazepane
  • Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
  • ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate

Comparison: Methyl 1-benzyl-1,4-diazepane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 1-benzyl-1,4-diazepane-2-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)13-10-15-8-5-9-16(13)11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3

InChI Key

YWOCVOZEZCECFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCCN1CC2=CC=CC=C2

Origin of Product

United States

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